REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[CH2:4].[OH:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([CH3:17])=[CH:11][C:12](=[O:16])[O:13]2)=[CH:8][CH:7]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([CH3:17])=[CH:11][C:12](=[O:16])[O:13]2)=[CH:8][CH:7]=1)[CH:3]=[CH2:4] |f:2.3.4|
|
Name
|
|
Quantity
|
2.95 mL
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C2C(=CC(OC2=C1)=O)C
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the K2CO3 filtered off
|
Type
|
WASH
|
Details
|
washed with fresh acetone
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C2C(=CC(OC2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.36 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |